molecular formula C17H14N4O2 B8360252 3-Amino-6-phenoxy-N-phenyl-pyrazine-2-carboxamide

3-Amino-6-phenoxy-N-phenyl-pyrazine-2-carboxamide

Cat. No.: B8360252
M. Wt: 306.32 g/mol
InChI Key: WWLKMIHGAQGVFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-6-phenoxy-N-phenyl-pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C17H14N4O2 and its molecular weight is 306.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

3-amino-6-phenoxy-N-phenylpyrazine-2-carboxamide

InChI

InChI=1S/C17H14N4O2/c18-16-15(17(22)20-12-7-3-1-4-8-12)21-14(11-19-16)23-13-9-5-2-6-10-13/h1-11H,(H2,18,19)(H,20,22)

InChI Key

WWLKMIHGAQGVFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NC(=CN=C2N)OC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phenol (62.60 mg, 59.06 μL, 0.6652 mmol) was added slowly to a suspension of sodium hydride (60% dispersion in mineral oil) (15.96 mg, 17.73 μL, 0.6652 mmol) in anhydrous DMF (1.3 mL) at 0° C. The reaction mixture was stirred until the evolution of H2 ceased. 3-Amino-6-bromo-N-phenyl-pyrazine-2-carboxamide (130 mg, 0.4435 mmol) was added followed by Cu2O (15.87 mg, 0.1109 mmol) and reaction mixture heated to 100° C. overnight. The reaction mixture was cooled to ambient temperature and quenched with crushed ice. The aqueous layer was extracted with EtOAc (×3) and the combined organic extracts washed with ammonium hydroxide (×1), dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by reverse phase preparative HPLC [Waters Sunfire C18, 10 mM, 100 Å column, gradient 10%-95% B (solvent A: 0.05% TFA in water; solvent B: CH3CN) over 16 minutes at 25 mL/min]. The fractions were collected, passed through a sodium bicarbonate cartridge and freeze-dried to give the title compound as a yellow solid (16 mg, 12% Yield). 1H NMR (400.0 MHz, DMSO) δ 7.15-7.17 (m, 4H), 7.34-7.47 (m, 6H), 7.66-7.68 (m, 2H), 8.24 (s, 1H) and 9.92 (s, 1H) ppm; MS (ES+) 306.99.
Quantity
59.06 μL
Type
reactant
Reaction Step One
Quantity
17.73 μL
Type
reactant
Reaction Step One
Name
Quantity
1.3 mL
Type
solvent
Reaction Step One
Quantity
130 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Cu2O
Quantity
15.87 mg
Type
reactant
Reaction Step Three
Yield
12%

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